2-Methoxyphenylacetic acid

Supercritical fluid extraction Isomer separation Green chemistry

Researchers requiring isomer-pure methoxyphenylacetic acid face contamination risks from positional isomers with divergent solubility and bioactivity profiles. 2-Methoxyphenylacetic acid (ortho) provides definitive regiochemical identity for reproducible synthesis. • Lowest scCO₂ solubility among isomers (o- < p- < m-) - enables predictable SFE purification and chromatographic method development • Mp 122-125 °C (~50 °C above meta isomer) - superior ambient handling stability and simplified recrystallization • Achiral precursor to (R)-(-)-α-methoxyphenylacetic acid for chiral resolution of racemic mixtures • No reported phytotoxic activity - suitable negative control or carrier compound in plant biology experiments

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 93-25-4
Cat. No. B139654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenylacetic acid
CAS93-25-4
Synonyms2-Methoxy-benzeneacetic Acid;  (o-Methoxyphenyl)acetic Acid;  2-Methoxyphenylacetic Acid;  o-Anisylacetic Acid;  NSC 110708;  NSC 16257; 
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)O
InChIInChI=1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyIVEWTCACRDEAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenylacetic Acid: Specifications & Identity


2-Methoxyphenylacetic acid (CAS 93-25-4), also known as ortho-methoxyphenylacetic acid, is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . It is characterized as a white to light yellow crystalline powder with a melting point of 122–125 °C and a calculated log P of 1.625 [1]. This compound serves as a pharmaceutical intermediate and synthetic building block in organic chemistry, with documented applications in the synthesis of chiral compounds and dopamine receptor agonists [2].

2-Methoxyphenylacetic Acid: Positional Isomer Differences


Positional isomerism in methoxyphenylacetic acids produces distinct physicochemical and biological profiles that preclude generic substitution. The ortho (2-), meta (3-), and para (4-) methoxyphenylacetic acid isomers exhibit markedly different solubility behavior in supercritical CO₂, with solubility increasing in the order o- < p- < m- at 308.2 K across 11–34 MPa [1]. Furthermore, the biological activities of these isomers diverge significantly: 3-methoxyphenylacetic acid functions as a phytotoxin in Rhizoctonia solani [2], while the ortho isomer serves primarily as a synthetic intermediate. These differences render the isomers non-substitutable in applications requiring specific solubility profiles or biological inactivity.

2-Methoxyphenylacetic Acid: Evidence-Based Differentiation


Supercritical CO₂ Solubility: Isomer Comparison

2-Methoxyphenylacetic acid exhibits the lowest solubility among its positional isomers in supercritical carbon dioxide. At 308.2 K and across a pressure range of 11–34 MPa, the solubility ranking is o- < p- < m- [1]. This quantifiable difference in supercritical CO₂ behavior establishes the ortho isomer as the most readily separable via supercritical fluid extraction techniques.

Supercritical fluid extraction Isomer separation Green chemistry

Melting Point: Ortho vs. Meta Isomer

2-Methoxyphenylacetic acid possesses a melting point of 122–125 °C , substantially higher than that of its meta isomer counterpart, 3-methoxyphenylacetic acid, which melts at 71–73 °C . This ~50 °C elevation in melting point provides a tangible advantage for recrystallization-based purification and solid-state handling stability.

Crystallization Purification Solid-state characterization

Phytotoxicity: Ortho vs. Meta Isomer

3-Methoxyphenylacetic acid is a documented phytotoxin produced by Rhizoctonia solani and causes necrosis in tobacco leaves . In contrast, 2-methoxyphenylacetic acid is not associated with phytotoxic activity in the primary literature and is primarily utilized as a synthetic intermediate . This biological activity divergence provides a clear selection criterion for applications where phytotoxic effects must be avoided.

Phytotoxicity Agricultural chemistry Bioassay development

Chiral Auxiliary Utility: Ortho vs. Para

2-Methoxyphenylacetic acid serves as a precursor to (R)-(-)-α-methoxyphenylacetic acid, a chiral carboxylic acid widely employed as a chiral auxiliary for resolving racemic mixtures and synthesizing optically active pharmaceutical intermediates [1]. The ortho-methoxy substitution pattern provides steric and electronic properties that differ from para-substituted analogs, influencing stereoselectivity outcomes in asymmetric transformations.

Asymmetric synthesis Chiral resolution Stereochemistry

2-Methoxyphenylacetic Acid: Application Scenarios


Supercritical Fluid Extraction & Isomer Separation

2-Methoxyphenylacetic acid exhibits the lowest solubility in supercritical CO₂ among its positional isomers (o- < p- < m-) at 308.2 K and 11–34 MPa, making it the most readily separable component in ternary isomer mixtures [1]. This property renders it suitable for supercritical fluid extraction method development and chromatographic purification protocols where predictable retention behavior is required.

Crystallization Purification & Solid Handling

With a melting point of 122–125 °C—approximately 50 °C higher than that of 3-methoxyphenylacetic acid (71–73 °C)—2-methoxyphenylacetic acid offers superior stability for recrystallization purification and ambient-temperature solid handling . This thermal stability advantage reduces degradation risk and simplifies purification workflows.

Non-Phytotoxic Control for Plant Research

Unlike its meta-isomer counterpart, which is a documented phytotoxin that causes necrosis in tobacco leaves , 2-methoxyphenylacetic acid exhibits no reported phytotoxic activity in the primary literature. This makes it a suitable negative control or carrier compound in plant biology experiments where compound-induced phytotoxicity would otherwise confound results.

Asymmetric Synthesis & Chiral Auxiliary Development

2-Methoxyphenylacetic acid serves as the achiral precursor to (R)-(-)-α-methoxyphenylacetic acid, a chiral carboxylic acid widely employed for resolving racemic mixtures and synthesizing optically active pharmaceutical intermediates [2]. The ortho-methoxy substitution pattern provides a distinct steric environment that influences stereoselectivity in asymmetric transformations compared to para-substituted analogs.

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